Acid Anthracene Brown PG
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Overview
Description
Acid Anthracene Brown PG is a synthetic azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is known for its vibrant color and is commonly used in various industrial applications, including textiles, food, and cosmetics.
Scientific Research Applications
Acid Anthracene Brown PG has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics, in the food industry as a colorant, and in cosmetics for coloring products.
Mechanism of Action
Target of Action
Anthracene compounds are known to interact with various biological molecules due to their unique photo-responsive properties
Mode of Action
Anthracene compounds are known for their unique photo-responsive properties , suggesting that Acid Anthracene Brown PG may interact with its targets in a light-dependent manner. More research is required to elucidate the precise interactions and resulting changes.
Biochemical Pathways
For instance, certain bacteria can degrade anthracene via different metabolic pathways . .
Pharmacokinetics
Information on the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, is currently unavailable. It’s known that the compound is soluble in water, ethanol, and cellosolve , which may influence its bioavailability.
Result of Action
Given the compound’s photo-responsive properties , it may induce changes in cellular processes in a light-dependent manner
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action, efficacy, and stability could be affected by the surrounding solvent environment. Additionally, given its photo-responsive properties , light conditions may also play a role.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acid Anthracene Brown PG typically involves diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with a naphthol derivative. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling processes. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction is carefully monitored to maintain the desired pH and temperature, and the final product is purified through filtration and crystallization.
Chemical Reactions Analysis
Types of Reactions
Acid Anthracene Brown PG undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: The azo group can be reduced to form aromatic amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized products include quinones and other aromatic compounds.
Reduction: Reduced products are typically aromatic amines.
Substitution: Substituted products vary depending on the reagent used and the position of substitution on the aromatic ring.
Comparison with Similar Compounds
Similar Compounds
- Disodium 4-amino-3-((4-nitrophenyl)azo)benzenesulfonate
- Disodium 6-hydroxy-5-((4-sulfonatophenyl)azo)naphthalene-2-sulfonate
- Disodium 4-((2-hydroxy-1-naphthyl)azo)benzenesulfonate
Uniqueness
Acid Anthracene Brown PG is unique due to its specific structure, which imparts distinct color properties and reactivity. Its combination of sulfonate groups and azo linkage makes it highly soluble in water and suitable for various applications where other azo dyes may not be as effective.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
6369-32-0 |
---|---|
Molecular Formula |
C23H17N3NaO6S |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
disodium;6-anilino-3-[(2-carboxyphenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate |
InChI |
InChI=1S/C23H17N3O6S.Na/c27-22-18-13-16(24-15-6-2-1-3-7-15)11-10-14(18)12-20(33(30,31)32)21(22)26-25-19-9-5-4-8-17(19)23(28)29;/h1-13,24,27H,(H,28,29)(H,30,31,32); |
InChI Key |
NSMPOTSWZCMFEB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC3=C(C(=C(C=C3C=C2)S(=O)(=O)[O-])N=NC4=CC=CC=C4C(=O)O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=C(C(=C(C=C3C=C2)S(=O)(=O)O)N=NC4=CC=CC=C4C(=O)O)O.[Na] |
6369-32-0 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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